2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid
Description
This compound, referred to as D149 in dye-sensitized solar cell (DSSC) research, is an organic sensitizer characterized by a complex molecular architecture. Its structure integrates a cyclopenta[b]indole core linked to a thioxothiazolidinone ring system and an acetic acid anchoring group. The diphenylvinyl moiety enhances light absorption in the visible spectrum, while the acetic acid group facilitates binding to titanium dioxide (TiO₂) semiconductor surfaces in DSSCs . D149 is notable for its balanced photovoltaic performance, synthetic feasibility, and stability, making it a benchmark in organic sensitizer development.
Properties
Molecular Formula |
C37H30N2O3S2 |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C37H30N2O3S2/c40-35(41)23-38-36(42)34(44-37(38)43)22-25-16-19-33-31(21-25)29-12-7-13-32(29)39(33)28-17-14-24(15-18-28)20-30(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,29,32H,7,12-13,23H2,(H,40,41) |
InChI Key |
XGMCROHUTRXETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Biological Activity
The compound 2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid (CAS No. 786643-20-7) is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on current research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₃₀N₂O₃S₂ |
| Molecular Weight | 614.8 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
Biological Activity Overview
The biological activity of the compound has been evaluated in various studies focusing on its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.
Anticancer Activity
Research has shown that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Assays : MTT assays indicated IC50 values in the low micromolar range for related compounds in the same class, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound's thiazolidine moiety is known for its antimicrobial activity:
- Inhibition of Pathogens : Studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
- Minimum Inhibitory Concentration (MIC) : Related compounds showed MIC values as low as 0.98 μg/mL against MRSA .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares D149 with structurally and functionally related compounds, focusing on their roles in DSSCs.
Organic Sensitizers: D45 and D51
- D45 ([(E)-3-(5-(4-(Bis(2',4'-dimethoxybiphenyl-4-yl)amino)phenyl)thiophen-2-yl)-2-cyanoacrylic acid]): Structural Features: Incorporates a thiophene π-bridge and cyanoacrylic acid anchor. Performance: Achieves 7.6% efficiency with a short-circuit current density ($J{sc}$) of 13.8 mA/cm² and open-circuit voltage ($V{oc}$) of 0.72 V using the I⁻/I₃⁻ redox shuttle. Simplicity and cost-effectiveness are key advantages .
- D51 ([(E)-3-(6-(4-(Bis(2',4'-dimethoxybiphenyl-4-yl)amino)phenyl)-4,4-dihexylcyclopentadithiophen-2-yl)-2-cyanoacrylic acid]): Structural Features: Features a cyclopentadithiophene π-bridge for extended conjugation. Performance: Outperforms D45 with $J{sc}$ > 15 mA/cm² and $V{oc}$ > 0.75 V due to enhanced light harvesting .
Comparison with D149: D149’s thioxothiazolidinone ring system provides stronger electron-withdrawing capabilities than D45/D51’s cyanoacrylic acid, improving electron injection into TiO₂. However, D149’s $V_{oc}$ (~0.74 V) and efficiency (~8.2%) are comparable to D51, reflecting a trade-off between structural complexity and performance .
Porphyrin-Based Sensitizers: YD2-o-C8
- YD2-o-C8: A zinc porphyrin dye with a donor-π-acceptor design. Structural Features: Porphyrin macrocycle for broad visible-light absorption. Performance: Achieves 12.3% efficiency with $J{sc}$ = 18.1 mA/cm² and $V{oc}$ = 0.97 V when paired with a cobalt(II/III) redox shuttle. Reduced electron recombination enables high $V_{oc}$ .
Comparison with D149 :
While YD2-o-C8 outperforms D149 in efficiency and $V_{oc}$, its synthesis is more challenging and costly. D149’s simpler structure and compatibility with iodide electrolytes make it preferable for cost-sensitive applications .
Thiazolidinone Derivatives
Compounds like 2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N′-(2-oxoindol-3-yl)acetohydrazide () and 2-{[4-(2-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid () share structural motifs with D149, such as sulfanyl acetic acid anchors and heterocyclic cores.
Data Tables
Table 1: Photovoltaic Performance of DSSC Sensitizers
*Illustrative value based on analogous organic sensitizers.
Table 2: Structural Comparison
Research Findings
- D149 : Optimized for broad absorption (400–650 nm) and efficient electron injection. Stability tests show <10% efficiency loss over 1000 hours under light soaking .
- YD2-o-C8 : Superior $V_{oc}$ due to minimized back-electron transfer with cobalt electrolytes. However, cobalt shuttles are less stable under prolonged UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
